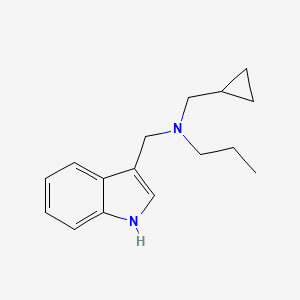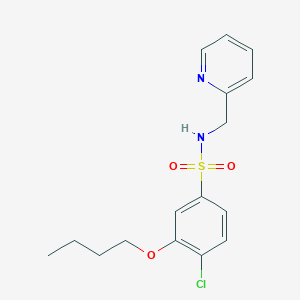
(cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine, also known as CPIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. CPIPA is a derivative of serotonin and has been shown to have a range of effects on the central nervous system, including potential anti-depressant and anti-anxiety effects. In
Mecanismo De Acción
The exact mechanism of action of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine is not fully understood, but it is believed to act on the serotonin system in the brain. (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to increase the levels of serotonin in the brain, which may contribute to its potential anti-depressant and anti-anxiety effects. Additionally, (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to have potential antioxidant and anti-inflammatory effects, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
(cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin in the brain, as well as increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. Additionally, (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to have potential anti-inflammatory and antioxidant effects, which may contribute to its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine is its potential pharmacological properties, which make it a promising candidate for the development of new treatments for depression, anxiety, and neurodegenerative disorders. Additionally, (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine is relatively easy to synthesize and can be obtained in high purity. However, one limitation of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine. One area of research is to further elucidate its mechanism of action and its potential pharmacological properties. Additionally, further research is needed to determine the safety and toxicity of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine, as well as its potential side effects. Finally, research is needed to determine the potential clinical applications of (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine, including its potential use as a treatment for depression, anxiety, and neurodegenerative disorders.
Métodos De Síntesis
(cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine can be synthesized using a multi-step process involving the reaction of indole-3-acetaldehyde with cyclopropylmethylamine and 3-bromopropyl bromide. The resulting compound can be purified using column chromatography to obtain (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine in high purity.
Aplicaciones Científicas De Investigación
(cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been the subject of several scientific studies due to its potential pharmacological properties. It has been shown to have potential anti-depressant and anti-anxiety effects in animal models, as well as potential anti-inflammatory effects. Additionally, (cyclopropylmethyl)(1H-indol-3-ylmethyl)propylamine has been shown to have potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-N-(1H-indol-3-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-2-9-18(11-13-7-8-13)12-14-10-17-16-6-4-3-5-15(14)16/h3-6,10,13,17H,2,7-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXKUEUDVQRPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-N-(1H-indol-3-ylmethyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B4973527.png)
![4-(7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B4973535.png)

![1-[3-(2,5-dimethylphenoxy)propyl]piperidine](/img/structure/B4973542.png)
![ethyl 4-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B4973548.png)

![3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4973559.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4973570.png)
![5-(5-bromo-2-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4973577.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide](/img/structure/B4973583.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4973586.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4973594.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4973613.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4973624.png)